N-Butyl 4-chloropicolinamide chemical properties
N-Butyl 4-chloropicolinamide chemical properties
An In-depth Technical Guide to N-Butyl 4-chloropicolinamide: Synthesis, Properties, and Potential Applications
This guide provides a comprehensive technical overview of N-Butyl 4-chloropicolinamide, a heterocyclic amide of interest to researchers and professionals in drug development and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information for analogous compounds and established chemical principles to offer a robust profile. The content herein is structured to provide foundational knowledge, a plausible synthetic route, predicted analytical characteristics, and an exploration of its potential within the pharmaceutical landscape.
Introduction and Molecular Overview
N-Butyl 4-chloropicolinamide (CAS No. 1094306-27-0) is a derivative of picolinic acid, characterized by a pyridine ring substituted with a chlorine atom at the 4-position and an N-butyl amide group at the 2-position.[1][2][3] Its structural similarity to intermediates used in the synthesis of kinase inhibitors, such as Sorafenib and Regorafenib, positions it as a compound of significant interest for the discovery of novel therapeutic agents.[4] The N-methyl analogue, 4-chloro-N-methylpicolinamide, has been investigated for its cytotoxic effects on various cancer cell lines, suggesting that N-alkyl 4-chloropicolinamides as a class may possess intrinsic biological activity worth exploring.[5][6]
This guide will delve into the core chemical properties of N-Butyl 4-chloropicolinamide, offering a scientifically grounded framework for its synthesis, characterization, and handling.
Physicochemical and Structural Data
The fundamental properties of N-Butyl 4-chloropicolinamide are summarized below. It is critical to note that while some data is established, properties such as melting and boiling points are predicted based on its structure and comparison with analogues, requiring experimental verification.
| Property | Value | Source |
| IUPAC Name | N-butyl-4-chloropyridine-2-carboxamide | Inferred |
| CAS Number | 1094306-27-0 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃ClN₂O | [1][2][3] |
| Molecular Weight | 212.68 g/mol | [2] |
| Physical State | Predicted: White to off-white solid | Inferred |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate; sparingly soluble in water | Inferred |
| Storage Conditions | Short term (weeks) at -4°C; long term (years) at -20°C | [2] |
Molecular Structure Diagram
Caption: Fig 1. Chemical Structure of N-Butyl 4-chloropicolinamide.
Synthesis and Characterization Protocol
While no specific synthesis for N-Butyl 4-chloropicolinamide is published, a reliable two-step procedure can be proposed based on standard amide bond formation methodologies prevalent for this class of compounds. The process involves the activation of the carboxylic acid of 4-chloropicolinic acid, followed by coupling with n-butylamine.
Proposed Synthetic Workflow
Caption: Fig 2. Proposed Synthesis Workflow for N-Butyl 4-chloropicolinamide.
Detailed Experimental Protocol
Objective: To synthesize N-Butyl 4-chloropicolinamide from 4-chloropicolinic acid.
Materials:
-
4-Chloropicolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
n-Butylamine
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Step 1: Formation of 4-Chloropicolinoyl Chloride (Acyl Chloride Intermediate)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-chloropicolinic acid (1.0 eq).
-
Suspend the acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Causality: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the highly reactive acyl chloride.
-
Slowly add thionyl chloride (approx. 1.5 eq) dropwise to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.
-
The resulting solution containing the crude 4-chloropicolinoyl chloride is typically used directly in the next step without isolation.
-
-
Step 2: Amidation with n-Butylamine
-
In a separate flask, dissolve n-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Causality: Triethylamine acts as a base to neutralize the HCl generated during the amidation reaction, driving the equilibrium towards the product and preventing the protonation of the n-butylamine nucleophile.
-
Cool this amine solution to 0 °C.
-
Slowly add the freshly prepared 4-chloropicolinoyl chloride solution from Step 1 to the cooled amine solution dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Step 3: Workup and Extraction
-
Once the reaction is complete, quench it by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.
-
Self-Validation: The NaHCO₃ wash will neutralize any remaining acidic species, which can be confirmed by the cessation of any effervescence.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Step 4: Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-Butyl 4-chloropicolinamide.
-
Combine the pure fractions and evaporate the solvent to yield the final product, which can then be characterized.
-
Predicted Spectroscopic Profile
Definitive spectra must be obtained experimentally. However, the expected spectroscopic characteristics can be predicted with high confidence based on the molecule's structure.
¹H NMR Spectroscopy
(Predicted for CDCl₃, 400 MHz)
-
Pyridine Protons: Three signals in the aromatic region (δ 7.5-8.5 ppm).
-
H6-proton (adjacent to N): ~δ 8.4-8.5 ppm (doublet, J ≈ 5 Hz).
-
H5-proton: ~δ 7.7-7.8 ppm (doublet of doublets, J ≈ 5, 2 Hz).
-
H3-proton: ~δ 8.1-8.2 ppm (doublet, J ≈ 2 Hz).
-
-
Amide Proton (N-H): A broad singlet or triplet ~δ 7.0-8.0 ppm, which may exchange with D₂O.
-
N-Butyl Protons:
-
-CH₂-NH-: ~δ 3.4-3.5 ppm (quartet or triplet of doublets, J ≈ 7 Hz).
-
-CH₂-CH₂-NH-: ~δ 1.5-1.6 ppm (sextet, J ≈ 7 Hz).
-
-CH₂-CH₃: ~δ 1.3-1.4 ppm (sextet, J ≈ 7 Hz).
-
-CH₃: ~δ 0.9-1.0 ppm (triplet, J ≈ 7 Hz).
-
Infrared (IR) Spectroscopy
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C-H Stretch (aliphatic): Multiple peaks in the 2850-2960 cm⁻¹ region.[7]
-
C=O Stretch (Amide I band): A strong, sharp absorption around 1660-1680 cm⁻¹.
-
N-H Bend (Amide II band): A medium absorption around 1530-1550 cm⁻¹.
-
C=C / C=N Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A peak in the fingerprint region, typically around 1000-1100 cm⁻¹ for aryl chlorides.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expected at m/z = 212 and 214 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
-
Major Fragments:
-
Loss of butyl radical (•C₄H₉): A significant peak at m/z = 155/157.
-
Loss of butene (C₄H₈) via McLafferty rearrangement: A peak at m/z = 156/158.
-
Butyl cation (C₄H₉⁺): A peak at m/z = 57.[8]
-
Fragments corresponding to the 4-chloropicolinoyl cation (m/z = 140/142).
-
Reactivity, Stability, and Handling
Reactivity:
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic substitution by the electron-withdrawing nature of the ring nitrogen and the amide group. It can react with various nucleophiles (e.g., amines, alkoxides, thiols) under appropriate conditions, making it a valuable synthetic intermediate.
-
Amide Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions to yield 4-chloropicolinic acid and n-butylamine. It is generally stable under neutral conditions.
Stability and Storage:
-
The compound is expected to be a stable solid under standard laboratory conditions.
-
For long-term storage, it is recommended to keep the material in a tightly sealed container at -20°C, protected from moisture and light, as indicated by supplier data.[2]
Handling and Safety:
-
GHS Hazard Information: Supplier data indicates potential hazards with statements H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), and H333 (May be harmful if inhaled).[2]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Potential Applications in Drug Discovery
The N-Butyl 4-chloropicolinamide scaffold is a "privileged structure" in medicinal chemistry. Its N-methyl analog is a known impurity and synthetic precursor to multi-kinase inhibitors like Sorafenib, which target pathways involved in tumor proliferation and angiogenesis.
Key Areas of Potential:
-
Kinase Inhibitor Synthesis: This molecule serves as a key building block. The 4-chloro position is a reactive handle for introducing larger, pharmacologically active moieties via nucleophilic substitution, a common strategy in the synthesis of kinase inhibitors.[5]
-
Bioactive Fragment: Picolinamide derivatives themselves have demonstrated a wide range of biological activities. Given the observed cytotoxicity of the N-methyl analog, N-Butyl 4-chloropicolinamide could be screened as a lead compound in anti-cancer or other therapeutic discovery programs. The butyl group may alter properties like lipophilicity and cell permeability compared to the methyl analog, potentially leading to a different pharmacological profile.
-
Fragment-Based Drug Design (FBDD): As a relatively small and functionalized molecule, it could be used in FBDD campaigns to identify novel binding interactions with protein targets of interest.
References
-
Chemsigma. N-Butyl 4-chloropicolinaMide [1094306-27-0]. Available from: [Link]
-
BIOFOUNT. N-Butyl 4-chloropicolinamide [1094306-27-0]. Available from: [Link]
-
Chemsigma. N-Butyl 4-chloropicolinaMide [1094306-27-0] Product Page. Available from: [Link]
-
Rasayan J. Chem. Synthesis and Characterization of N-Chloropicolinamide: A New, Mild, Stable, Effective and Efficient Oxidant for Organic Substrates. Available from: [Link]
-
Doc Brown's Chemistry. Mass spectrum of 1-chlorobutane. Available from: [Link]
-
PubChem. N-butyl-N-[4-(quinolin-2-ylmethoxy)phenyl]pyridine-4-carboxamide. Available from: [Link]
-
PubChem. 4-Chloro-N-methylpicolinamide. Available from: [Link]
-
PrepChem. Synthesis of 1-n-Butyl-4-(3,6-dichlorophthalimido)piperidine. Available from: [Link]
-
Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Available from: [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: n-Butylamine. Available from: [Link]
-
NIST WebBook. N-butylamine hydrochloride. Available from: [Link]
-
PubMed Central. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
- Google Patents. Chemical compounds. US11325906B2.
-
KGROUP. NMR Chemical Shifts of Trace Impurities. Available from: [Link]
-
Table of Characteristic IR Absorptions. Available from: [Link]
-
MDPI. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Available from: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 1-chlorobutane. Available from: [Link]
-
Contains: n-Butyl acetate; 4-methylpentan-2-one; xylene; ethylbenzene. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Available from: [Link]
-
PubChem. 4-(4-Aminophenoxy)-N-methylpicolinamide. Available from: [Link]
-
NIST WebBook. Butyronitrile, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)-. Available from: [Link]
Sources
- 1. 1094306-27-0 N-Butyl 4-chloropicolinaMide [chemsigma.com]
- 2. 1094306-27-0|N-Butyl 4-chloropicolinamide|N-Butyl 4-chloropicolinamide|-范德生物科技公司 [bio-fount.com]
- 3. N-Butyl 4-chloropicolinaMide [1094306-27-0] | Chemsigma [chemsigma.com]
- 4. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. fishersci.com [fishersci.com]
